Methyl 2-[cyanomethyl-[(E)-3-(3-fluorophenyl)prop-2-enoyl]amino]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-[cyanomethyl-[(E)-3-(3-fluorophenyl)prop-2-enoyl]amino]acetate” is a chemical compound with the empirical formula C11H8FNO2 . It is a solid substance . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular weight of this compound is 205.19 . The SMILES string representation of the molecule isN#CC (C (OC)=O)=CC1=CC (F)=CC=C1
. The InChI key is XNBTUEPNFFWRHE-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
“Methyl 2-[cyanomethyl-[(E)-3-(3-fluorophenyl)prop-2-enoyl]amino]acetate” is a solid substance . Unfortunately, the available resources do not provide further information on its physical and chemical properties.Scientific Research Applications
Fluorinated Small Molecules in Crystallography
Research on monofluorinated small molecules, such as ortho-fluorophenylglycine and methyl 4-(fluorocarbonyl)benzoate, elucidates the structural implications of fluorination. These studies have shown how fluorinated groups influence molecular conformation and hydrogen bonding within crystals, potentially informing the design of new materials or drugs (Burns & Hagaman, 1993).
Synthetic Pathways to Heterocyclic Systems
The synthesis of methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its benzoyl analog demonstrates the utility of fluorinated compounds in generating polyfunctional heterocyclic systems. These systems serve as building blocks for a wide array of potential pharmaceuticals and organic materials, highlighting the versatility of such fluorinated compounds in synthesis (Pizzioli et al., 1998).
Organotin(IV) Complexes in Anticancer Research
Amino acetate functionalized Schiff base organotin(IV) complexes have been synthesized and studied for their in vitro cytotoxicity against various human tumor cell lines. This research indicates the potential of fluorinated compounds in developing new anticancer drugs, as the structural characteristics of these complexes could influence their biological activity (Basu Baul et al., 2009).
Advanced Reagents for Organic Synthesis
The application of OxymaPure/DIC in synthesizing α-ketoamide derivatives showcases the role of fluorinated intermediates in enhancing the efficiency of organic syntheses. These derivatives have potential applications in drug development and other areas of chemical research, underlining the importance of fluorinated compounds in modern synthetic chemistry (El‐Faham et al., 2013).
Fluorinated Alkenes in Anesthesia and Toxicology
Studies on the biotransformation of cysteine S-conjugates of fluorinated alkenes, such as compound A from sevoflurane degradation, highlight the toxicological significance of fluorinated compounds. Understanding these processes is crucial for assessing the safety of fluorinated anesthetic by-products (Iyer & Anders, 1996).
Safety and Hazards
This compound has been classified as Acute Tox. 4 Oral according to the GHS07 classification . The signal word for this compound is “Warning” and it has the hazard statement H302 . It belongs to storage class code 11, which stands for Combustible Solids . The WGK (Water Hazard Class) of this compound is 3 . The flash point is not applicable .
properties
IUPAC Name |
methyl 2-[cyanomethyl-[(E)-3-(3-fluorophenyl)prop-2-enoyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O3/c1-20-14(19)10-17(8-7-16)13(18)6-5-11-3-2-4-12(15)9-11/h2-6,9H,8,10H2,1H3/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMXJMRVXLMGQG-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(CC#N)C(=O)C=CC1=CC(=CC=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CN(CC#N)C(=O)/C=C/C1=CC(=CC=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-[N-(cyanomethyl)-3-(3-fluorophenyl)prop-2-enamido]acetate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.